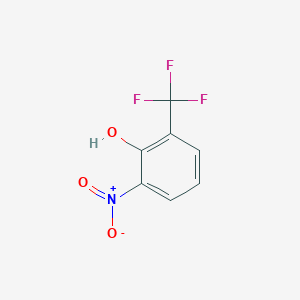

2-Nitro-6-(trifluoromethyl)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPKXGYPBUWNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358537 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-62-5 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Nitro 6 Trifluoromethyl Phenol and Its Analogs

Strategic Approaches to Aryl Trifluoromethylation in Phenolic Systems

The incorporation of a trifluoromethyl (CF3) group into phenolic systems can dramatically alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. Various strategic approaches have been developed for this transformation, broadly categorized into radical, nucleophilic, and electrophilic methods.

Radical Trifluoromethylation Techniques

Radical trifluoromethylation offers a powerful tool for the C-H functionalization of arenes, including phenols. These methods typically involve the generation of the trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to the aromatic ring. One notable method involves the visible-light-promoted multiple trifluoromethylation of phenol (B47542) derivatives using trifluoromethyl iodide (CF3I) as the trifluoromethyl source. chemistryviews.org The reaction is typically carried out in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF) under irradiation with LED light. chemistryviews.org This approach can lead to the introduction of multiple trifluoromethyl groups onto the phenol ring. The proposed mechanism involves a sequential functionalization through single-electron transfers from a photoexcited phenoxide intermediate to CF3I. chemistryviews.org

Photoredox catalysis has also emerged as a mild and efficient strategy for radical trifluoromethylation. In this approach, a photocatalyst, upon irradiation with visible light, facilitates the generation of the •CF3 radical from a suitable precursor. This radical can then engage in the trifluoromethylation of phenolic compounds.

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation strategies generally involve the reaction of an aryl halide or a related electrophilic precursor with a nucleophilic trifluoromethylating agent. A common source for nucleophilic CF3 is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3). While direct nucleophilic aromatic substitution on unactivated aryl halides is challenging, transition metal-catalyzed cross-coupling reactions have enabled the efficient trifluoromethylation of aryl halides and triflates. For phenolic systems, this would typically involve the conversion of the phenol to an aryl halide or triflate prior to the coupling reaction.

A two-step procedure for the O-trifluoromethylation of phenols involves the formation of an aryl xanthate intermediate, which is then converted to the corresponding aryl trifluoromethyl ether under mild conditions. nih.gov This method provides an alternative to direct trifluoromethylation of the aromatic ring.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation reagents, often referred to as "CF3+" sources, are highly reactive species capable of directly trifluoromethylating electron-rich aromatic rings, such as phenols. Hypervalent iodine reagents, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents, are prominent examples of electrophilic trifluoromethylating agents. These reagents can react with phenols to introduce a trifluoromethyl group onto the aromatic ring, often with a degree of regioselectivity influenced by the electronic and steric properties of the phenol substrate. For instance, silver-mediated direct trifluoromethylation of phenols with the Ruppert-Prakash reagent has been reported as a viable method. nih.gov

The direct O-trifluoromethylation of phenols can be challenging due to the hard nature of the oxygen atom. cas.cn However, methods involving oxidative trifluoromethylation with reagents like Me3SiCF3 promoted by a silver salt, or electrophilic trifluoromethylation with oxonium or hypervalent iodine reagents have been developed. cas.cn

Asymmetric Trifluoromethylation for Enantiomeric Control

Achieving enantiomeric control during the trifluoromethylation of phenolic systems to create chiral centers is a significant challenge in synthetic chemistry. While direct asymmetric trifluoromethylation of the phenol ring to generate a chiral center is not a common transformation, the synthesis of chiral trifluoromethylated phenol analogs often relies on the use of chiral building blocks or asymmetric catalytic reactions on precursors.

One strategy involves the use of chiral catalysts to control the stereochemistry of a reaction that introduces a trifluoromethyl group. For example, organocatalysis has been employed for the enantioselective α-trifluoromethylation of aldehydes, which could potentially be precursors to chiral phenolic compounds after further transformations. nih.gov The use of chiral imidazolidinone catalysts in conjunction with electrophilic trifluoromethylating agents has shown success in these systems. nih.gov

Another approach is the application of established asymmetric catalytic reactions using trifluoromethylated compounds as building blocks. researchgate.net For instance, asymmetric Friedel-Crafts reactions with β-trifluoromethylated acrylates and pyrroles, catalyzed by chiral complexes, can produce chiral trifluoromethylated products with high enantioselectivity. researchgate.net These products could then be converted to chiral phenolic analogs. The development of novel chiral ligands and organocatalysts continues to expand the scope of asymmetric transformations involving β-trifluoromethylated enones, providing access to a variety of optically active compounds containing a CF3 motif. rsc.org

Targeted Nitration of Phenolic Substrates

The nitration of phenols is a classic electrophilic aromatic substitution reaction. However, controlling the regioselectivity to obtain a specific isomer, such as 2-Nitro-6-(trifluoromethyl)phenol, can be challenging due to the activating nature of the hydroxyl group, which directs substitution to the ortho and para positions.

Regioselective Nitration Methodologies

Several methodologies have been developed to achieve regioselective nitration of phenols, aiming to favor either the ortho or para isomer. The choice of nitrating agent, catalyst, and reaction conditions plays a crucial role in determining the product distribution.

One approach for regioselective ortho-nitration involves the use of ammonium (B1175870) nitrate (B79036) (NH4NO3) in the presence of potassium hydrogen sulfate (B86663) (KHSO4) as a catalyst. dergipark.org.tr This method has been reported to provide good to excellent yields of o-nitrophenols with high regioselectivity. dergipark.org.tr The reaction is typically carried out by stirring the phenol with the nitrating agents in a suitable solvent at reflux temperature. dergipark.org.tr

Another method for regioselective nitration utilizes strontium nitrate (Sr(NO3)2) in the presence of sulfuric acid adsorbed on silica (B1680970) gel under solvent-free conditions. researchgate.net This system has been shown to preferentially nitrate the phenol ring at the ortho position. researchgate.net The reaction is believed to proceed through the formation of the nitronium ion, which then attacks the phenol ring. researchgate.net

For para-selective nitration, one strategy involves the conversion of phenols to diphenyl oxalate (B1200264) derivatives, followed by nitration and subsequent hydrolysis. This process has been shown to have high selectivity for the 4-nitro isomer. google.com The rationale for this selectivity is attributed to the electronic effects of the di-ester derivative of oxalic acid, which increases the electron density at the para position. google.com

The use of catalytic antibodies with a metalloporphyrin cofactor has also been explored for the regioselective nitration of phenol. These biocatalysts can induce regioselectivity towards the formation of 2-nitrophenol (B165410). nih.gov

Below is a table summarizing various regioselective nitration methods for phenols:

| Nitrating System | Catalyst/Support | Predominant Isomer | Reference |

| NH4NO3 | KHSO4 | ortho | dergipark.org.tr |

| Sr(NO3)2 | H2SO4-Silica | ortho | researchgate.net |

| Nitric Acid | Diphenyl oxalate intermediate | para | google.com |

| NO2- / H2O2 | Catalytic Antibody (3A3-MP8) | ortho | nih.gov |

Control of Multiple Nitration Events

The synthesis of this compound requires precise control over the nitration of the precursor, 2-(trifluoromethyl)phenol (B147641), to ensure the desired regioselectivity and to prevent the formation of dinitrated or other isomeric byproducts. The distribution of ortho and para isomers during the electrophilic aromatic substitution on phenols is influenced by factors such as steric hindrance, electronic effects, solvent, and the specific nitrating agent used dergipark.org.tr.

In the case of 2-(trifluoromethyl)phenol, the trifluoromethyl group (CF3) is strongly electron-withdrawing and ortho, para-directing, while the hydroxyl group (-OH) is a strongly activating ortho, para-director. The combination of these two groups presents a challenge in achieving selective mono-nitration. A common laboratory-scale synthesis involves the dropwise addition of concentrated nitric acid to a solution of 2-(trifluoromethyl)phenol in acetic acid at low temperatures (0 °C). This procedure yields this compound, although yields can be moderate, as seen in a preparation that reported a 44% yield after purification chemicalbook.com.

Controlling the reaction conditions is paramount. The use of milder nitrating agents and specific catalysts can improve regioselectivity. For instance, methods using ammonium nitrate (NH4NO3) and potassium hydrogen sulfate (KHSO4) have been reported for the regioselective ortho-nitration of various phenols dergipark.org.tr. Similarly, reagents like Sr(NO3)2 in the presence of H2SO4-silica can preferentially yield ortho-nitrophenols researchgate.net. While not specifically detailed for 2-(trifluoromethyl)phenol, these methods represent strategies to control nitration events. The principle is to generate the nitronium ion (NO2+) in a controlled manner, which then attacks the phenol ring, preferentially at the sterically accessible and electronically activated ortho position researchgate.netnih.gov.

The table below summarizes various nitrating systems and their observed selectivity with general phenols, illustrating the principles that can be applied to control the nitration of substituted phenols like 2-(trifluoromethyl)phenol.

| Nitrating System | Typical Selectivity | Conditions | Reference |

| Conc. HNO3 / Acetic Acid | Mixture of isomers | 0 °C to room temp. | chemicalbook.com |

| NH4NO3 / KHSO4 | High ortho-selectivity | Reflux | dergipark.org.tr |

| Sr(NO3)2 / H2SO4-Silica | High ortho-selectivity | Room temp., solvent-free | researchgate.net |

| Benzyltriphenylphosphonium nitrate / H2SO4-Silica | High para-selectivity | 50 °C, solvent-free | researchgate.net |

| Fuming HNO3 / NaY Zeolite | Exclusive ortho-selectivity | Solid state | ias.ac.in |

Multi-Step Synthesis Pathways for Complex Phenolic Structures

Cyclization Reactions in Phenol Derivatization

Ortho-nitrophenols, such as this compound, are valuable precursors for the synthesis of various heterocyclic compounds. The nitro and hydroxyl groups are strategically positioned to participate in cyclization reactions, often after the reduction of the nitro group to an amine. These heterocyclic structures are significant in medicinal chemistry and materials science dergipark.org.trijirset.com. For example, o-aminophenols, derived from the reduction of o-nitrophenols, are key intermediates in the synthesis of benzoxazoles dergipark.org.tr.

While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general synthetic utility of related nitro compounds is well-established. Nitroalkenes, for instance, are highly versatile building blocks in synthesizing a wide array of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions rsc.orgresearchgate.net. The electron-withdrawing nature of the nitro and trifluoromethyl groups in this compound can be harnessed to facilitate such transformations, making it a potentially valuable starting material for complex heterocyclic frameworks rsc.orgijnrd.org.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Phenol Synthesis

The synthesis of complex phenolic ethers can be achieved via nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3) groups, positioned ortho or para to a suitable leaving group (e.g., a halide) wikipedia.orglibretexts.org. In this context, derivatives of this compound are excellent candidates for SNAr reactions.

For instance, a halogenated version of this compound can react with various nucleophiles. The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex wikipedia.orglibretexts.org. The negative charge of this complex is delocalized effectively by the ortho/para nitro and trifluoromethyl groups, which lowers the activation energy for the reaction.

A typical reaction involves a substituted phenate acting as a nucleophile, attacking an activated aryl halide to form a diaryl ether. This method is used in the synthesis of certain herbicides where a substituted phenoxide displaces a halogen on a nitro-activated benzene (B151609) ring google.com. The synthesis of 2-nitro-4-(trifluoromethyl)phenol (B1329497) itself can be achieved via an SNAr reaction where hydroxide (B78521) displaces chlorine on 2-nitro-4-(trifluoromethyl)chlorobenzene prepchem.com. This highlights the utility of SNAr in synthesizing highly functionalized phenols and their derivatives.

Palladium-Catalyzed Cross-Coupling Reactions in Phenolic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the phenolic hydroxyl group itself is not typically used directly in cross-coupling, it can be easily converted into a triflate (OTf), a highly effective leaving group for reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings. This strategy allows for the introduction of various aryl, alkyl, or amino groups at the position of the original hydroxyl group.

Although direct examples involving this compound are not prominent in the search results, the principles apply. The trifluoromethyl group is often incorporated into aromatic systems using cross-coupling methods princeton.eduwikipedia.org. Conversely, a triflate derived from this compound could serve as an electrophilic partner in these reactions. The electron-withdrawing substituents would make the aryl triflate highly reactive towards oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. Such an approach would enable the synthesis of complex biaryl structures or arylamines derived from the 2-nitro-6-(trifluoromethyl)phenyl scaffold.

Mitsunobu Reactions in Phenol Ether Formation

The Mitsunobu reaction provides a mild and efficient method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry organic-chemistry.orgnih.gov. This reaction is particularly valuable for the etherification of phenols, especially sterically hindered ones, under neutral conditions rsc.orgresearchgate.net. The reaction typically involves an alcohol, a pronucleophile (in this case, the phenol), triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nih.govscispace.com.

The mechanism involves the activation of the alcohol by the PPh3/DEAD reagent system, making the hydroxyl group a good leaving group. The phenoxide, formed in situ, then acts as the nucleophile to displace the activated hydroxyl group, forming the corresponding aryl ether organic-chemistry.org. Given the steric hindrance around the hydroxyl group in this compound, the Mitsunobu reaction represents a powerful strategy for its conversion to various ethers, which might be difficult to synthesize using traditional Williamson ether synthesis due to the low nucleophilicity of the hindered phenoxide. The reaction's mild conditions are also compatible with the sensitive nitro and trifluoromethyl groups rsc.org.

Functional Group Interconversion Strategies

The functional groups on the this compound ring can be strategically manipulated to synthesize a range of derivatives.

Nitro Group Transformation: The most common interconversion of the aromatic nitro group is its reduction to an amine. This transformation is fundamental in organic synthesis, as the resulting aniline (B41778) derivative is a versatile intermediate for diazotization reactions, amide couplings, and the formation of heterocyclic rings. A variety of reagents can be employed for this reduction, including catalytic hydrogenation (e.g., H2 over Pd/C) or metals in acidic media (e.g., Sn, Fe, or Zn in HCl). Recently, electrochemical methods have also been developed for the reduction of nitrobenzotrifluorides to the corresponding anilines acs.org. The trifluoromethyl group is generally stable under these reducing conditions.

Trifluoromethyl Group Transformation: The trifluoromethyl group is known for its high stability, which is one reason for its prevalence in pharmaceuticals and agrochemicals tcichemicals.com. However, under specific conditions, the C-F bonds can be selectively transformed. While challenging, methods for the defluorinative functionalization of trifluoromethylarenes are emerging researchgate.netrsc.org. These reactions often require specialized reagents or catalysts to achieve cleavage of the strong C-F bond. For example, ortho-silyl assisted C-F bond activation has been used for the catalytic thiolation and azidation of trifluoromethylarenes researchgate.net. Such strategies could potentially be applied to derivatives of this compound to introduce new functionalities in place of one or more fluorine atoms, leading to novel difluoro- or monofluoro-substituted compounds. The trifluoromethyl group can also act as a bioisosteric replacement for other groups, such as the aliphatic nitro group, a strategy used in medicinal chemistry to improve drug-like properties nih.govnih.gov.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of its production. This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives that offer high efficiency and minimize waste generation.

Catalyst-Free Approaches

A key objective in green synthesis is the elimination of catalysts, particularly those based on heavy metals, which can contaminate products and the environment. For the nitration of phenols, catalyst-free approaches are being explored, often by leveraging the inherent reactivity of the starting materials under controlled conditions.

Phenol and its derivatives are activated substrates for electrophilic aromatic substitution, and their nitration can often proceed without a catalyst. youtube.com For instance, the nitration of phenol can be achieved directly with dilute nitric acid. youtube.com This reactivity is attributed to the hydroxyl group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from nitric acid. youtube.com

While a specific catalyst-free industrial synthesis for this compound is not widely documented, the principles can be applied. A known laboratory-scale synthesis involves the reaction of 2-(trifluoromethyl)phenol with concentrated nitric acid in acetic acid at low temperatures. chemicalbook.com Although this method is not entirely "green" due to the use of concentrated acid, it notably avoids a metal or strong acid catalyst like sulfuric acid, which is common in traditional nitration reactions. chemicalbook.commasterorganicchemistry.com

Research into the nitration of phenols without catalysts has shown that controlling physical parameters such as temperature and the concentration of nitric acid is crucial for achieving high yields and selectivity. For example, the reaction of phenol with 32.5% nitric acid at 20°C for one hour can yield up to 91% nitrophenols without the use of a catalyst or an organic solvent. paspk.org This approach is considered cleaner and more environmentally friendly than conventional processes. paspk.org

Further advancements in this area include the use of alternative nitrating agents that are milder and generate less acidic waste. For instance, sodium nitrite (B80452) in the presence of 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride, a Brønsted acidic ionic liquid, can be used for the nitration of phenols at room temperature. sharif.edu Another approach employs a combination of sodium nitrate and an inorganic acidic salt like magnesium bisulfate or sodium bisulfate monohydrate with wet silica dioxide in dichloromethane. nih.gov These methods, while not strictly catalyst-free in all components, move towards reducing the reliance on harsh, traditional catalysts.

Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional nitration reactions frequently use chlorinated hydrocarbons or excess strong acids as the solvent, which pose significant environmental and health risks. The development of syntheses in environmentally benign solvents is therefore a primary focus.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the direct nitration of phenols in water can be challenging due to the solubility of the organic substrate, phase-transfer catalysts can facilitate the reaction in a biphasic system with dilute nitric acid. researchgate.net

Acetic acid, as used in the synthesis of this compound, is considered a more environmentally friendly solvent compared to halogenated hydrocarbons. chemicalbook.com It is biodegradable and has a lower toxicity profile. Flow chemistry approaches using acetic acid as a solvent for the nitration of phenol have also been explored, offering better control over reaction conditions and potentially higher safety and efficiency. corning.com

Ionic liquids are another class of promising green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. Their use in the nitration of phenols is being investigated to replace volatile organic compounds.

Solvent-free, or solid-state, reactions represent the ultimate green approach in this context. Grinding a mixture of a 4-substituted phenol with a Brønsted acidic ionic liquid and sodium nitrite in a mortar at room temperature has been shown to produce nitrophenols in high yields without the need for a solvent. sharif.edu

Below is a comparative table of solvent systems used in the nitration of phenols, highlighting their environmental considerations.

| Solvent System | Environmental/Green Aspects | Typical Conditions | Notes |

|---|---|---|---|

| Acetic Acid | Biodegradable, lower toxicity than halogenated solvents. | Used with concentrated nitric acid for nitration of 2-(trifluoromethyl)phenol. chemicalbook.com | Can be corrosive. |

| Water (with Phase-Transfer Catalyst) | Abundant, non-toxic, non-flammable. | Dilute nitric acid, room temperature. researchgate.net | Requires a catalyst to facilitate reaction between phases. |

| Dichloromethane | Volatile organic compound (VOC), potential carcinogen. | Used in some heterogeneous nitration systems. nih.gov | Represents a less environmentally friendly option. |

| Solvent-Free (Solid-State) | Eliminates solvent waste completely. | Grinding of reactants at room temperature. sharif.edu | Applicability depends on the physical state and reactivity of the substrates. |

Recyclability and Sustainability in Synthetic Protocols

Incorporating recyclability and sustainability into synthetic protocols is essential for a circular economy model in the chemical industry. This involves not only the recycling of solvents but also the recovery and reuse of any catalysts or reagents.

The development of recyclable nitrating agents is also an active area of research. These agents would ideally be regenerated and reused in subsequent reaction cycles, drastically reducing waste.

The table below outlines key considerations for enhancing the recyclability and sustainability of nitration protocols for phenols.

| Sustainability Aspect | Approach | Potential Benefits | Challenges |

|---|---|---|---|

| Catalyst Recycling | Use of heterogeneous or solid-supported catalysts. | Reduced catalyst waste, lower cost. | Catalyst deactivation over time, leaching of active species. |

| Solvent Recycling | Use of solvents with favorable properties for recovery (e.g., ionic liquids, supercritical fluids). | Reduced solvent consumption and waste. | Energy-intensive recovery processes, potential for cross-contamination. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of by-products and waste. | Requires careful selection of reagents and reaction pathways. |

| Process Intensification | Use of flow chemistry or microwave-assisted synthesis. | Improved reaction control, higher yields, reduced reaction times, enhanced safety. | Initial investment in specialized equipment. |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Nitro Group Transformations

The nitro group is a versatile functional group that undergoes a variety of transformations, particularly reduction and radical-mediated reactions.

Aromatic nitro compounds are susceptible to bioreduction by enzymes such as nitroreductases (NTRs), which are flavin-dependent enzymes that use NAD(P)H as a hydride donor. researchgate.netscielo.brunisa.it The bioreduction of nitroarenes like 2-Nitro-6-(trifluoromethyl)phenol can proceed through two primary mechanistic pathways:

Two-Electron Reduction: This pathway involves a sequential reduction of the nitro group to the corresponding amine. unisa.it Flavoenzymes catalyze the transfer of two electrons, reducing the nitro group (Ar-NO2) first to a nitroso derivative (Ar-NO) and then to a hydroxylamine (B1172632) derivative (Ar-NHOH). researchgate.netunisa.it A final two-electron reduction converts the hydroxylamine to the primary amine (Ar-NH2). unisa.it While the hydroxylamine intermediate is well-established, the nitroso intermediate is often highly reactive and not easily detected. unisa.it This process is utilized in various fields, including biocatalysis and bioremediation. researchgate.net

One-Electron Reduction: This mechanism leads to the formation of a nitro anion radical (Ar-NO2•⁻). scielo.br This radical species is highly reactive. In the presence of molecular oxygen, it can transfer an electron to O2, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical (O2•⁻). scielo.br This process, known as redox cycling, can lead to significant oxidative stress within biological systems. The biological activity and potential toxicity of many nitroaromatic compounds are linked to the formation of these free radicals and the subsequent oxidative stress. scielo.brresearchgate.net

The specific pathway and its rate are influenced by the redox potential of the nitroaromatic compound. bibliotekanauki.plmdpi.com The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups in this compound makes its aromatic ring electron-deficient, which generally increases its single-electron reduction potential and reactivity towards enzymatic reduction. bibliotekanauki.pl

Reactions involving this compound can generate several types of radical intermediates. As discussed, the single-electron bioreduction of the nitro group produces a nitro anion radical. scielo.br

Additionally, reactions with other radical species in the environment, such as hydroxyl (•OH) or sulfate (B86663) (SO4•⁻) radicals, are important transformation pathways. mdpi.com The reaction of •OH radicals with nitrophenols typically proceeds via electrophilic addition to the aromatic ring. osti.govd-nb.info This addition forms a dihydroxycyclohexadienyl radical intermediate. osti.gov The position of the attack is directed by the existing substituents. The hydroxyl group is an ortho-, para-director, meaning the •OH radical will preferentially add to positions activated by it. osti.gov

In the case of 2- and 4-nitrophenol (B140041), the subsequent elimination of water or other small molecules from these intermediates can lead to the formation of semiquinone radicals. osti.gov The nitro group has been shown to stabilize anion free radical states in benzene (B151609) derivatives, influencing the subsequent reaction steps of these intermediates. osti.gov The formation of a phenoxyl radical, by abstraction of the hydrogen atom from the phenolic hydroxyl group, is another possible radical pathway, which can initiate further oxidation or polymerization reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and other substituted aromatic compounds that possess strong electron-withdrawing groups. pressbooks.pubchemistrysteps.com The nitro and trifluoromethyl groups are potent electron-withdrawing substituents that strongly activate an aromatic ring toward nucleophilic attack. chemistrysteps.comyoutube.com They do so by withdrawing electron density from the ring, making it more electrophilic and, crucially, by stabilizing the negatively charged intermediate formed during the reaction. pressbooks.pub

The mechanism proceeds in two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. pressbooks.pubyoutube.com

Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For SNAr to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex onto the electron-withdrawing group. pressbooks.pubyoutube.com In a compound like 2,4-dinitrochlorobenzene, the ortho and para nitro groups stabilize the intermediate, facilitating the substitution of the chlorine atom by a nucleophile like hydroxide (B78521) (OH⁻). pressbooks.pub

While the hydroxyl group of this compound is a poor leaving group, the principle of SNAr is critical to understanding the reactivity of its precursors and its own potential to act as a nucleophile. For instance, the synthesis of the related 2-nitro-4-(trifluoromethyl)phenol (B1329497) is achieved by reacting 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide, where the chloride is the leaving group and the nitro group activates the ring for nucleophilic attack. prepchem.com Conversely, the deprotonated phenoxide of this compound can act as a potent nucleophile itself in SNAr reactions.

Trifluoromethyl Group's Influence on Reaction Dynamics

The trifluoromethyl (-CF3) group imparts unique properties to the molecule, significantly influencing its reactivity through both electronic and steric effects.

The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.com Its effect is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the aromatic ring through the sigma bond network. vaia.comlkouniv.ac.in This potent inductive withdrawal deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation significantly slower compared to benzene. masterorganicchemistry.com

The nitro group also deactivates the ring through both an inductive effect (-I) and a strong resonance effect (-M). scielo.brlkouniv.ac.in The combined presence of the -NO2 and -CF3 groups makes the aromatic ring of this compound extremely electron-poor. This has several consequences:

Increased Acidity: The electron withdrawal stabilizes the phenoxide anion formed upon deprotonation, making the phenol (B47542) significantly more acidic than phenol itself.

Activation for Nucleophilic Attack: As previously mentioned, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution. pressbooks.pubchemistrysteps.com

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). These constants measure the effect of a substituent on the reactivity of a molecule. A positive value indicates an electron-withdrawing group.

Interactive Table: Hammett Substituent Constants

Please select a substituent from the dropdown menu to view its Hammett constants, which quantify its electronic effect at the meta and para positions.

| Substituent | σ_meta (σm) | σ_para (σp) | Reference |

|---|

The trifluoromethyl group is significantly larger than a hydrogen atom and is considered to be sterically bulkier than a methyl group, with a size often compared to that of an isopropyl group. mdpi.comresearchgate.net In this compound, the -CF3 group is positioned ortho to the hydroxyl group. This placement creates considerable steric hindrance around the phenolic -OH and the C1 carbon of the ring.

This steric crowding can influence reaction dynamics in several ways:

Inhibited Access: It can physically block or slow the approach of reagents to the hydroxyl group or the adjacent carbon atoms. Mechanochemical procedures for substituting aromatic amines have shown lower yields for ortho-substituted starting materials, pointing to steric hindrance as a limiting factor. acs.org

Conformational Effects: The bulk of the group can influence the preferred conformation of the molecule, potentially affecting intramolecular interactions like hydrogen bonding between the phenol and the ortho-nitro group.

Electrostatic Repulsion: The steric effect of the -CF3 group is not solely based on its physical size. Research suggests that electrostatic repulsion between an approaching nucleophile and the partial negative charges on the three fluorine atoms contributes significantly to its effective steric bulk. researchgate.net

Kinetic Studies of Synthesis and Degradation Processes

Kinetic studies provide quantitative insights into the rates and factors influencing the chemical transformations of this compound.

In the context of degradation, the photochemical degradation of the related compound, 2-(trifluoromethyl)phenol (B147641), has been studied, providing photolysis rate constants under various conditions. These rates are influenced by factors such as pH and the presence of other reactive species. For example, the photolysis rate constant for 2-(trifluoromethyl)phenol is significantly higher at pH 10 compared to pH 7 and pH 5, and the presence of sulfite (B76179) further accelerates the degradation. researchgate.net

Interactive Data Table: Photolysis Rate Constants for 2-(trifluoromethyl)phenol researchgate.net

| Condition | Rate Constant (k) (h⁻¹) |

| pH 5 | 3.52 ± 0.07 |

| pH 7 | 26.4 ± 0.64 |

| pH 7 + 1 mM H₂O₂ | 29.99 ± 1.47 |

| pH 10 | 334.1 ± 93.45 |

| pH 10 + 0.5 mM Sulfite | 422.4 ± 9.38 |

The degradation of another related compound, 3-trifluoromethyl-4-nitrophenol (TFM), a known lampricide, has also been investigated. Its photolytic half-life is highly dependent on pH, being 22 hours at pH 9 and significantly longer at 91.7 hours at pH 7. acs.org The biodegradation half-life of 3-trifluoromethyl-4-nitrophenol is reported to be under one week under both aerobic and anaerobic conditions. nih.gov

Activation energy (Ea) is a critical parameter for understanding the temperature dependence of reaction rates. For the hydrolysis of flutamide, a compound containing a nitro-trifluoromethyl-phenyl moiety, the activation energies have been determined to be 79.4 kJ mol⁻¹ under acidic conditions (pH 0.5) and 52.0 kJ mol⁻¹ under alkaline conditions (pH 12.5). researchgate.net This indicates a lower energy barrier for hydrolysis at higher pH.

While direct experimental values for the activation energy of the synthesis or degradation of this compound are not documented, computational studies on similar molecules provide estimates. For the decomposition of the phenoxyl radical, a fundamental process in phenol degradation, the activation energy has been experimentally measured to be approximately 44 kcal/mol. dominican.edu Ab initio calculations for this reaction show an activation energy of 52.2 kcal/mol, which is in reasonable agreement with experimental data. dominican.edu

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structures and energies of transient species like reaction intermediates and transition states that are difficult to study experimentally.

While specific computational studies on the reaction intermediates and transition states of this compound are not available, research on analogous systems provides a framework for understanding its reactivity. For example, in the electrophilic nitration of trifluoromethylbenzene, computational models show that meta-attack is favored because the resulting transition state is more stable than those of ortho or para attack. lkouniv.ac.in This is because the positive charge in the meta-arenium ion intermediate is not placed directly on the carbon atom bearing the strongly electron-withdrawing trifluoromethyl group. lkouniv.ac.in

DFT calculations have been employed to study the degradation of chlorinated phenols, providing insights into reaction energies and activation barriers for various decomposition pathways. dominican.edu Similar computational approaches could be applied to model the degradation of this compound, elucidating the stability of potential intermediates and the energy profiles of different degradation routes. For instance, DFT studies on the Ru-catalyzed deoxygenative borylation of unprotected phenols have successfully mapped the free energy profile, identifying key intermediates and transition states. mdpi.com

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. When coupled with computational methods like Density Functional Theory (DFT), a comprehensive understanding of the molecular structure and bonding can be achieved.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and structural features. For 2-Nitro-6-(trifluoromethyl)phenol, the FTIR spectrum is expected to be dominated by vibrations of the hydroxyl (-OH), nitro (-NO2), and trifluoromethyl (-CF3) groups, as well as the phenyl ring.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp absorption bands are expected above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the phenyl ring.

NO₂ Stretching: Two distinct and strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration typically found in the 1500-1570 cm⁻¹ region and a symmetric stretching vibration in the 1300-1370 cm⁻¹ range. For instance, in a similar compound, 3,5-Bis(4-nitro-2-trifluoromethylphenoxy)phenol, the nitro group gives characteristic absorption bands at 1354 and 1530 cm⁻¹ for symmetric and asymmetric stretching, respectively researchgate.net.

C-F Stretching: The trifluoromethyl group will exhibit strong absorption bands in the region of 1000-1400 cm⁻¹ due to the C-F stretching vibrations. These are often some of the most intense bands in the spectrum.

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 800-900 cm⁻¹ region.

Aromatic Ring Vibrations: The phenyl ring will show a series of characteristic bands. C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also expected at lower wavenumbers.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 | Hydroxyl |

| Aromatic C-H Stretch | >3000 | Phenyl Ring |

| Asymmetric NO₂ Stretch | 1500-1570 | Nitro |

| Symmetric NO₂ Stretch | 1300-1370 | Nitro |

| C-F Stretch | 1000-1400 | Trifluoromethyl |

| C-N Stretch | 800-900 | Nitro |

| Aromatic C=C Stretch | 1450-1600 | Phenyl Ring |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the phenyl ring and the symmetric vibrations of the nitro and trifluoromethyl groups.

Expected prominent Raman bands for this compound include:

Symmetric NO₂ Stretch: This vibration, typically found around 1300-1370 cm⁻¹, is often strong in the Raman spectrum. Studies on nitrophenol isomers have identified the symmetric stretching vibration of the nitro group as a characteristic Raman peak spectroscopyonline.com.

Aromatic Ring Breathing Mode: A sharp and intense band, characteristic of the symmetric expansion and contraction of the phenyl ring, is expected around 1000 cm⁻¹.

C-F Symmetric Stretch: The symmetric stretching of the C-F bonds in the trifluoromethyl group will also give rise to a characteristic Raman signal.

C-H Bending: Both in-plane and out-of-plane C-H bending vibrations of the aromatic ring can be observed. For o-nitrophenol, Raman peaks attributed to the deformation of C-H have been identified at 1134 and 1232 cm⁻¹ spectroscopyonline.com.

Density Functional Theory (DFT) Based Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules, as well as their vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental FTIR and Raman data to aid in the assignment of vibrational modes.

A typical DFT analysis for this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: The vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated at the optimized geometry.

Visualization of Vibrational Modes: The calculated normal modes are visualized to understand the specific atomic motions associated with each vibrational frequency.

DFT calculations on related nitrophenol compounds have shown good agreement between theoretical and experimental spectra, allowing for a detailed and reliable assignment of the observed vibrational bands epa.gov. Such an analysis for this compound would provide a deeper understanding of its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common techniques used to determine the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton.

The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups will significantly influence the chemical shifts of the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (B151609). The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Based on the substitution pattern, the three aromatic protons are in different chemical environments and are expected to give rise to a complex splitting pattern due to spin-spin coupling.

Predicted ¹H NMR Spectral Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Hydroxyl-OH | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show seven distinct signals, one for each of the six aromatic carbons and one for the trifluoromethyl carbon.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro and trifluoromethyl groups, as well as the hydroxyl group, will have characteristic chemical shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-OH | 150 - 160 | Singlet |

| C-NO₂ | 140 - 150 | Singlet |

| C-CF₃ | 120 - 130 | Quartet |

| Aromatic C-H | 115 - 140 | Singlet |

| Aromatic C (quaternary) | 120 - 140 | Singlet |

| -CF₃ | 120 - 125 | Quartet |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound. However, the high polarity of the phenolic hydroxyl group can lead to peak tailing and poor chromatographic resolution. researchgate.net To address this, derivatization is often employed, for instance, by converting the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether, which improves volatility and peak shape. researchgate.net The electron ionization (EI) mass spectrum of the underivatized molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (207.11 g/mol ).

Common fragmentation patterns for nitrophenols in EI-MS include the loss of the nitro group (-NO₂) and hydroxyl group (-OH), as well as cleavage of the aromatic ring. libretexts.orgwhitman.edu The presence of the trifluoromethyl group introduces additional characteristic fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile and thermally labile compounds, making it suitable for this compound without the need for derivatization. rsc.org LC-MS is particularly useful for assessing the purity of the compound and confirming its identity in complex mixtures. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. rsc.org In negative ion mode ESI, this compound is expected to readily deprotonate to form the [M-H]⁻ ion, which would be observed at an m/z corresponding to its molecular weight minus the mass of a proton.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the [M-H]⁻ ion generated by ESI can be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. Expected fragmentation pathways would involve the loss of small neutral molecules such as NO, NO₂, and CO.

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. nih.gov This technique can distinguish between ions with the same nominal mass but different elemental formulas, providing a high degree of confidence in the identification of the compound. The accurate mass of the deprotonated molecule [C₇H₃F₃NO₃]⁻ can be calculated and compared to the experimentally measured value to confirm its elemental composition.

| Mass Spectrometry Technique | Application for this compound | Expected Key Observations |

|---|---|---|

| GC-MS | Analysis of volatile (derivatized) form, structural information | Molecular ion peak (M⁺), fragments from loss of -NO₂ and -OH |

| LC-MS | Purity assessment and identification in mixtures | Deprotonated molecule [M-H]⁻ in negative ion mode |

| MS-MS | Detailed structural elucidation through fragmentation analysis | Product ions from the fragmentation of the [M-H]⁻ precursor |

| ESI-HRMS | Accurate mass measurement and elemental composition determination | High-precision m/z value for the [M-H]⁻ ion confirming C₇H₄F₃NO₃ |

Advanced Computational Chemistry for Electronic and Structural Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides valuable insights into the electronic and structural properties of this compound. aksaray.edu.trnih.gov These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and molecular orbital energies.

DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311G+(d,p)) can be employed to optimize the geometry of the molecule and predict its spectroscopic properties. aksaray.edu.trnih.gov Such studies on similar nitrophenol compounds have been used to assign vibrational modes observed in infrared and Raman spectra and to understand electronic transitions seen in UV-visible spectroscopy. nih.gov

Computational studies can also elucidate the impact of the trifluoromethyl and nitro groups on the electronic structure of the phenol (B47542) ring. mdpi.com The calculated molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and intermolecular interactions. For instance, the region around the nitro group and fluorine atoms is expected to be electron-deficient, while the area near the hydroxyl group is predicted to be electron-rich. mdpi.com

| Computational Method | Predicted Property | Significance for this compound |

|---|---|---|

| DFT (e.g., B3LYP/6-311G+(d,p)) | Optimized molecular geometry | Provides bond lengths, bond angles, and dihedral angles. |

| DFT | Vibrational frequencies | Aids in the assignment of experimental IR and Raman spectra. |

| DFT | Electronic properties (HOMO-LUMO energies) | Helps to understand electronic transitions and reactivity. |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of a molecule—its optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the configuration with the minimum energy. For substituted phenols like this compound, these calculations can elucidate the spatial relationship between the nitro (-NO2), trifluoromethyl (-CF3), and hydroxyl (-OH) groups on the benzene ring.

Table 1: Representative Geometrical Parameters Predicted by Quantum Chemical Calculations (Note: This table is illustrative of typical outputs from geometry optimization calculations. Specific values for this compound require a dedicated computational study.)

| Parameter | Description | Typical Predicted Value Range (Å or °) |

| r(O-H) | Bond length of the hydroxyl group hydrogen | 0.96 - 1.00 Å |

| r(C-O) | Bond length between the ring and hydroxyl oxygen | 1.35 - 1.38 Å |

| r(C-N) | Bond length between the ring and the nitro group nitrogen | 1.45 - 1.49 Å |

| r(N-O) | Bond lengths within the nitro group | 1.22 - 1.25 Å |

| r(C-CF3) | Bond length between the ring and the trifluoromethyl carbon | 1.50 - 1.54 Å |

| r(C-F) | Bond lengths within the trifluoromethyl group | 1.33 - 1.36 Å |

| a(C-O-H) | Bond angle of the hydroxyl group | 105 - 109° |

| a(O-N-O) | Bond angle of the nitro group | 123 - 127° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For nitroaromatic compounds, the HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution indicates that the molecule is susceptible to electrophilic attack on the ring and nucleophilic interaction at the nitro group. The energy gap is a critical parameter; a smaller gap suggests that the molecule is more easily excited and therefore more reactive. In a study of the related compound 2-hydroxy-6-nitrotoluene, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule nih.gov. The HOMO-LUMO gap for this compound would similarly quantify its kinetic stability and the energy required for electronic transitions.

Table 2: Key Electronic Properties from Frontier Molecular Orbital Analysis (Note: This table illustrates the type of data obtained from electronic structure analysis. Values are hypothetical for this compound.)

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

Solvation Effects on Molecular Conformation and Reactivity

The properties and behavior of a molecule can be significantly altered by its solvent environment. Computational solvation models are used to predict how a solvent influences a molecule's conformation, stability, and reactivity. These models can range from implicit methods, where the solvent is treated as a continuous medium, to explicit methods, where individual solvent molecules are included in the calculation.

For polar molecules like this compound, polar solvents can stabilize the ground state and transition states differently, thereby affecting reaction rates. For instance, a computational study on 2-nitroimidazole-based compounds predicted a significant change in the conformational landscape when moving from the gas phase to an aqueous solution nih.gov. Similarly, the intramolecular hydrogen bond in this compound could be weakened in protic solvents that can compete for hydrogen bonding, potentially altering its conformation and reactivity. Understanding these solvation effects is crucial for predicting the compound's behavior in various chemical and biological systems.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. chemicalbook.commdpi.com These models establish a mathematical relationship between calculated molecular descriptors (e.g., electronic, topological, and steric properties) and an experimentally measured property. chemicalbook.com

For classes of compounds like nitroaromatics, QSPR models are frequently developed to predict properties such as toxicity, boiling point, or environmental fate. In a QSPR study, this compound could be included in a training set of molecules. Descriptors for this compound—such as its dipole moment, molecular weight, surface area, and HOMO-LUMO gap—would be calculated. A statistical algorithm would then be used to build a model correlating these descriptors with a property of interest. The resulting model could then be used to predict the properties of new or untested nitroaromatic compounds, providing a valuable tool for screening and risk assessment.

Investigations into Biological Activities and Mechanistic Pathways

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological effects. For 2-Nitro-6-(trifluoromethyl)phenol, the interplay between the hydroxyl, nitro, and trifluoromethyl groups dictates its physicochemical properties and potential interactions with biological targets.

The nitro (NO₂) group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. ontosight.ai Its position is critical and can drastically alter the bioactivity of a compound; moving the nitro group to a different position on the benzene (B151609) ring often leads to a decrease in activity. nih.gov In nitrophenols, the position of the NO₂ group relative to the hydroxyl group affects the compound's acidity. For instance, 2-nitrophenol (B165410) and 4-nitrophenol (B140041) are considerably more acidic than phenol (B47542) itself because the electron-withdrawing nitro group can stabilize the negative charge of the corresponding phenoxide ion through resonance. pearson.com In contrast, this resonance stabilization is not possible for 3-nitrophenol, making it only slightly more acidic than phenol. pearson.com In the case of this compound, the ortho-positioned nitro group is expected to increase the acidity of the phenolic proton.

A key aspect of the nitro group's biological activity is its capacity to undergo enzymatic reduction in biological systems. nih.gov This reduction can proceed through one- or two-electron mechanisms, forming reactive intermediates such as nitroso and hydroxylamine (B1172632) species. nih.govnih.gov These intermediates can react with crucial biomolecules like DNA, leading to cellular damage and antimicrobial effects. nih.gov The reduction of the nitro group is a critical activation step for several antimicrobial drugs. nih.gov For example, 5-nitroimidazole derivatives are reduced intracellularly to create a short-lived but crucial nitro anion radical that is central to their mechanism of action. nih.gov Conversely, the reduction process can also be linked to the toxicity of some nitro compounds. nih.govnih.gov

The presence of a substituent at the ortho position, as in 2-nitrophenol, can lead to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitro group. researchgate.net This internal hydrogen bonding reduces the ability of the hydroxyl group to act as a hydrogen-bond acid in intermolecular interactions. researchgate.net

The trifluoromethyl (CF₃) group is a unique functional group frequently incorporated into bioactive molecules to enhance their therapeutic properties. mdpi.com Its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity distinguish it from other alkyl groups. mdpi.commdpi.com These characteristics can profoundly impact a molecule's stability, membrane permeability, and binding affinity to biological targets. mdpi.com

The introduction of a CF₃ group can increase the metabolic stability of a compound because the carbon-fluorine bond is exceptionally strong and resistant to cleavage. mdpi.com This enhanced stability can lead to a longer biological half-life. mdpi.com Furthermore, the lipophilicity of the CF₃ group can improve a molecule's ability to cross biological membranes, which is a critical factor for bioavailability. mdpi.commdpi.com The trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their similar steric size. mdpi.com While the substitution of a methyl group with a trifluoromethyl group does not guarantee an improvement in bioactivity, in some cases, it can increase biological activity by an order of magnitude or more. researchgate.net

| Property | Hydrogen (-H) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) |

|---|---|---|---|

| Hansch Lipophilicity Parameter (π) | 0.00 | 0.56 | 0.88 |

| Electronegativity | Low | Moderate | High mdpi.com |

| Metabolic Stability | Variable | Susceptible to oxidation | High mdpi.com |

| Electronic Effect | Neutral | Electron-donating | Strongly electron-withdrawing mdpi.commdpi.com |

The phenolic hydroxyl (-OH) group is a key functional moiety that contributes significantly to the biological activity of many compounds. pjmhsonline.commdpi.com It can act as a hydrogen bond donor and is often involved in interactions with the active sites of enzymes and receptors. mdpi.com The antioxidant potential of phenolic compounds is largely attributed to the ability of the hydroxyl group to donate a proton to trap free radicals. pjmhsonline.comresearchgate.net The number and position of hydroxyl groups on an aromatic ring are determinant factors for this antioxidant capacity. mdpi.com

However, the free hydroxyl group can sometimes be detrimental to antimicrobial activity. pjmhsonline.comresearchgate.net Modifying the phenolic hydroxyl group, for instance through methylation, can increase the lipophilicity of the compound. pjmhsonline.comresearchgate.net This increased lipophilicity can enhance the penetration of the molecule through the cell membranes of pathogens, thereby improving its antimicrobial efficacy. pjmhsonline.comresearchgate.net In the context of this compound, the acidity and reactivity of the hydroxyl group are modulated by the strong electron-withdrawing effects of both the adjacent nitro and trifluoromethyl groups. Conjugation reactions, such as glucuronidation or sulfation, which occur at the hydroxyl group during metabolism, can significantly reduce the antioxidant activity of phenolic compounds. uminho.pt

Antimicrobial Efficacy and Mechanisms of Action

The unique combination of functional groups in this compound suggests potential for antimicrobial activity. Both nitroaromatic and trifluoromethyl-containing compounds are well-represented among antimicrobial agents.

The antibacterial action of many nitro-containing compounds is linked to their reduction within the bacterial cell. nih.gov This process generates toxic intermediates that can cause widespread cellular damage, including covalent modification of DNA, leading to cell death. nih.gov The presence of a trifluoromethyl group can also contribute to antibacterial potency. For example, certain pyrazole (B372694) derivatives featuring a trifluoromethylphenyl substituent have demonstrated efficacy against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also found to inhibit and eradicate biofilms. nih.gov

The table below summarizes the antibacterial activity of various compounds containing trifluoromethyl and nitro functional groups, illustrating their potential against pathogenic bacteria.

| Compound Class | Substituents | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazoles | -CF₃, -Cl, -Br | MRSA, E. faecalis, E. faecium | Good activity with MIC values as low as 3.12 µg/mL. | nih.gov |

| Pyrazole-amides | -CF₃, -NO₂ | Gram-positive & Gram-negative | Nitro-substituted analogue showed moderate activity (MIC 6.25 µg/mL). | nih.govnih.gov |

| Benzo[d]thiazole derivatives | Bridged morpholines | E. coli, P. aeruginosa, A. baumannii, K. pneumoniae | Potent activity with MIC values of 1–4 µg/mL. | acs.org |

Phenolic compounds and their derivatives have been investigated for their antifungal properties. pjmhsonline.comresearchgate.net The mechanism of action can involve the binding of the hydroxyl groups to the active sites of key fungal enzymes, thereby disrupting metabolism. mdpi.com The inclusion of a trifluoromethyl group has also been shown to confer potent antifungal activity. In a study of trifluoromethyl pyrimidine (B1678525) derivatives, several compounds exhibited excellent in vitro activity against the plant pathogenic fungus Botrytis cinerea, with inhibition rates equal to or better than the commercial fungicide tebuconazole. frontiersin.org

Similarly, studies on chalcone (B49325) derivatives containing trifluoromethyl or trifluoromethoxy groups have demonstrated significant antifungal effects. One compound showed potency against Candida albicans equal to that of the standard drug fluconazole. nih.gov These findings suggest that the structural motifs present in this compound are conducive to antifungal activity.

| Compound Class | Substituents | Fungal Strains | Observed Activity | Reference |

|---|---|---|---|---|

| Trifluoromethyl pyrimidines | -CF₃, amide moiety | Botrytis cinerea | Inhibition rates up to 100%, exceeding the control drug. | frontiersin.org |

| Trifluoromethoxy chalcones | -OCF₃ | Candida albicans | Exhibited equal potency to fluconazole. | nih.gov |

| Imidazo[2,1-b] nih.govacs.orgthiazines | -CF₃, -Cl | Candida albicans | Proved to have antifungal activity. | researchgate.net |

Antiprotozoal Activities (e.g., Antileishmanial, Antitrypanosomal)

There is no specific information available in the scientific literature regarding the antiprotozoal activities of this compound. Studies detailing its efficacy against protozoan parasites such as Leishmania or Trypanosoma species have not been found.

Cellular and Molecular Targets of Antimicrobial Action

Information regarding the cellular and molecular targets of this compound in the context of its antimicrobial action is not available in the current body of scientific literature.

Antiproliferative and Anticancer Research

There is a lack of published research on the antiproliferative and anticancer properties of this compound.

No data from in vitro cytotoxicity assays performed on cancer cell lines using this compound are available in the scientific literature.

The mechanisms by which this compound might induce cell death, such as apoptosis or necrosis, have not been investigated in published studies.

There is no available information on the interaction of this compound with specific cellular components or signaling pathways related to cancer.

Anti-inflammatory and Immunomodulatory Potentials

The potential anti-inflammatory and immunomodulatory effects of this compound have not been documented in the scientific literature.

Enzyme Inhibition and Receptor Binding Studies

Research into related compounds indicates that trifluoromethylated phenols can act as inhibitors of specific enzymes. The trifluoromethyl group, in particular, is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trdntb.gov.ua For this compound, docking studies could elucidate its binding affinity and interaction patterns with the active sites of various enzymes or receptors. smolecule.com

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, the general applicability of this method is well-established for similar compounds. For instance, docking studies on other nitroaromatic and trifluoromethyl-containing compounds have been used to predict their binding to target proteins and to understand the structural basis for their biological activity. dergipark.org.trdntb.gov.uad-nb.info These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

In Vitro Enzyme Assay Techniques

In vitro enzyme assays are crucial for experimentally validating the inhibitory potential of a compound against a specific enzyme. researchgate.net These assays measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor.

For compounds structurally related to this compound, various in vitro assays have been employed to determine their enzyme inhibition capabilities. For example, studies on other nitro-substituted compounds have utilized assays to assess their inhibitory effects on enzymes involved in critical metabolic pathways. researchgate.netacs.org Similarly, trifluoromethyl-containing compounds have been evaluated as inhibitors of protein kinases and other enzymes. The specific type of assay would depend on the target enzyme and could include spectrophotometric, fluorometric, or radiometric methods to monitor substrate consumption or product formation.

Pharmacokinetic and Pharmacodynamic Profiling at a Research Level

The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a compound are critical for its development as a potential therapeutic agent. acs.org For this compound, these properties are influenced by its physicochemical characteristics.

Lipophilicity and Membrane Permeability Influence

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a compound's ability to cross biological membranes. mdpi.com The trifluoromethyl group in this compound is known to significantly increase lipophilicity. This enhanced lipophilicity can lead to improved membrane permeability, allowing the compound to be more readily absorbed and distributed throughout the body.

The predicted XlogP for this compound is 2.8, indicating a moderate level of lipophilicity. uni.lu This property is crucial for its interaction with biological membranes and its potential to reach intracellular targets. However, excessively high lipophilicity can sometimes lead to poor solubility and increased metabolic breakdown.

Metabolic Stability and Biotransformation Pathways

The metabolic stability of a compound determines its half-life in the body. The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability by blocking sites of oxidative metabolism. ucd.ie

The biotransformation of nitroaromatic compounds can proceed through several pathways. wur.nlasm.org The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. These transformations are often mediated by cytochrome P450 enzymes and other reductases. wur.nl The resulting metabolites may have different biological activities and toxicological profiles compared to the parent compound. For example, the reduction of a nitro group can sometimes lead to the formation of reactive intermediates. nih.gov

Systemic Exposure and Distribution Studies (Research Models)

Systemic exposure studies in research models, such as rodents, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. rsc.org These studies provide data on key pharmacokinetic parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2). nih.gov

While specific systemic exposure data for this compound is not available in the provided results, studies on structurally similar compounds provide insights. For example, research on other nitro-containing compounds has investigated their pharmacokinetic profiles in animal models to assess their potential as drug candidates. acs.orgnih.gov These studies often involve administering the compound to animals and measuring its concentration in plasma and various tissues over time. mdpi.com

Environmental Chemistry and Ecotoxicological Research

Environmental Fate and Persistence Studies

Detailed investigations into the environmental behavior of 2-Nitro-6-(trifluoromethyl)phenol are scarce. While general principles of environmental chemistry suggest potential pathways for its transformation and movement in the environment, specific experimental data is necessary for a definitive analysis.

No specific studies outlining the biodegradation pathways of this compound in either aquatic or terrestrial systems were identified. The biodegradation of nitrophenolic compounds can be influenced by the position of the nitro and trifluoromethyl groups on the phenol (B47542) ring, making it difficult to extrapolate from data on other, more commonly studied nitrophenols. jebas.orgcdc.gov Research on related compounds, such as 4-Nitro-3-trifluoromethylphenol, indicates that biodegradation can occur under both aerobic and anaerobic conditions, with a primary degradation product being the corresponding amino-trifluoromethylphenol. nih.gov However, the specific microorganisms and enzymatic processes involved for this compound remain uncharacterized.

The mechanisms of photolytic (degradation by light) and hydrolytic (degradation by water) processes for this compound have not been specifically documented. Generally, nitrophenols can undergo photolysis in surface waters, which can be a significant environmental fate process. cdc.gov The rate and products of such degradation would depend on factors like water chemistry and the intensity of solar radiation. Hydrolytic degradation is less common for simple nitrophenols under typical environmental pH conditions.

There is no available data on the bioaccumulation potential of this compound in ecosystems. Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. For a related compound, 4-Nitro-3-trifluoromethylphenol, a low bioconcentration factor (BCF) has been measured in rainbow trout, suggesting a low potential for bioaccumulation. nih.gov However, without specific data for this compound, its potential to accumulate in aquatic or terrestrial organisms is unknown.

Ecotoxicity Assessments in Aquatic Biota